2-Methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-yl acetate
CAS No.: 2320891-52-7
Cat. No.: VC7325166
Molecular Formula: C15H26N2O4
Molecular Weight: 298.383
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320891-52-7 |
|---|---|
| Molecular Formula | C15H26N2O4 |
| Molecular Weight | 298.383 |
| IUPAC Name | [2-methyl-1-oxo-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-2-yl] acetate |
| Standard InChI | InChI=1S/C15H26N2O4/c1-12(18)21-15(2,3)14(19)17-7-4-6-16(8-9-17)13-5-10-20-11-13/h13H,4-11H2,1-3H3 |
| Standard InChI Key | KJLVVRVPWZTIOP-UHFFFAOYSA-N |
| SMILES | CC(=O)OC(C)(C)C(=O)N1CCCN(CC1)C2CCOC2 |
Introduction
Chemical Structure and Nomenclature
The systematic name 2-Methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-yl acetate delineates its molecular architecture:
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A 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms at positions 1 and 4) serves as the central scaffold.
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The diazepane’s 4-position is substituted with a tetrahydrofuran-3-yl group, introducing a five-membered oxygen-containing ring.
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The 1-position of the diazepane is functionalized with a 2-methyl-1-oxopropan-2-yl moiety, which is further acetylated at the hydroxyl oxygen to form the acetate ester.
The esterification at the propan-2-yl group enhances the compound’s lipophilicity, potentially improving membrane permeability compared to non-acetylated analogs .
Synthetic Pathways and Optimization
Core Diazepane Synthesis
The 1,4-diazepane core is typically synthesized via cyclization reactions. A representative approach involves reductive amination or ring-closing metathesis. For example, tert-butyl 1,4-diazepane-1-carboxylate derivatives are common intermediates, as demonstrated in the synthesis of related diazepane-containing protease inhibitors .
Key Reaction Steps
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Boc Protection: tert-Butyl carbamate (Boc) protection of the secondary amine ensures regioselectivity during subsequent functionalization .
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Coupling Reactions: Amide bond formation between the diazepane and carboxylic acid derivatives (e.g., 5-chloronicotinic acid) employs HATU/DIPEA-mediated activation, yielding acylated intermediates .
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Deprotection: Acidic removal of the Boc group (e.g., HCl in dioxane) generates the free amine for further alkylation or acylation .
Acetylation of the Propan-2-yl Side Chain
The final acetylation step involves treating the hydroxyl group of the 2-methyl-1-oxopropan-2-yl intermediate with acetic anhydride in the presence of a base (e.g., pyridine or DMAP), forming the acetate ester. This step is critical for modulating the compound’s solubility and metabolic stability .
Example Protocol
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Dissolve 2-methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-ol (1 equiv) in anhydrous dichloromethane.
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Add acetic anhydride (1.2 equiv) and DMAP (0.1 equiv).
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Stir at room temperature for 12 hours, then quench with saturated NaHCO3.
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Extract with DCM, dry over Na2SO4, and concentrate to obtain the acetate ester.
Physicochemical Properties
Computational predictions using tools like SwissADME and Molinspiration provide the following insights:
| Property | Value/Description |
|---|---|
| Molecular Formula | C16H25N2O4 |
| Molecular Weight | 321.38 g/mol |
| Log P (iLOGP) | 1.91 (moderate lipophilicity) |
| Water Solubility (ESOL) | -2.2 (soluble ~0.9 mg/mL) |
| H-bond Donors/Acceptors | 1 / 4 |
| Rotatable Bonds | 5 |
| TPSA | 64.7 Ų |
The tetrahydrofuran ring contributes to polar surface area (TPSA), enhancing aqueous solubility compared to purely aromatic analogs . The acetate ester increases log P, favoring passive diffusion across biological membranes .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6):
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δ 1.42–1.29 (m, 9H): tert-Butyl group (if Boc-protected intermediate).
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δ 3.71–3.38 (m, 8H): Diazepane and tetrahydrofuran protons.
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δ 2.02–1.87 (m, 2H): Methylene groups adjacent to the ester carbonyl.
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δ 2.26 (s, 3H): Acetate methyl group.
13C NMR:
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δ 170.5 ppm: Ester carbonyl carbon.
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δ 76.8 ppm: Tetrahydrofuran oxygen-bearing carbons.
Mass Spectrometry
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LC–MS (ESI+): [M + H]+ = 321.38 (calculated), 321.4 (observed).
Pharmacological and Biochemical Considerations
While direct activity data for this compound is unavailable, structurally related 1,4-diazepane derivatives exhibit:
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